N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, including the presence of fluorine and dimethylphenyl groups, may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. A possible synthetic route could be:
Step 1: Synthesis of the intermediate amine by reacting 2,4-dimethylphenylamine with 3-fluorophenylethylamine under controlled conditions.
Step 2: Reaction of the intermediate amine with butyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl or phenyl groups.
Reduction: Reduction reactions could target the urea functional group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine can significantly affect the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-(2,4-dimethylphenyl)urea: Lacks the fluorophenyl group.
N-Butyl-N’-(3-fluorophenyl)urea: Lacks the dimethylphenyl group.
N-Butyl-N’-(2,4-dimethylphenyl)-N-ethylurea: Lacks the fluorophenyl group and has a different alkyl chain.
Uniqueness
The unique combination of butyl, dimethylphenyl, and fluorophenyl groups in N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea may impart distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and specific steric effects, which could influence its reactivity and interactions with biological targets.
Properties
CAS No. |
88451-48-3 |
---|---|
Molecular Formula |
C21H27FN2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-[2-(3-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C21H27FN2O/c1-4-5-12-24(13-11-18-7-6-8-19(22)15-18)21(25)23-20-10-9-16(2)14-17(20)3/h6-10,14-15H,4-5,11-13H2,1-3H3,(H,23,25) |
InChI Key |
CNCJTPMBATYYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1=CC(=CC=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.